molecular formula C₇H₈N₂O₂ B1142691 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde CAS No. 1379289-58-3

4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde

Cat. No.: B1142691
CAS No.: 1379289-58-3
M. Wt: 152.15
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Major products from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but often include inhibition or activation of key enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, such as 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde stands out due to its unique oxazole-pyridine fused ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains . Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGNOPKMCDITBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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